molecular formula C25H23N3O4S2 B2363514 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049959-38-7

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Katalognummer: B2363514
CAS-Nummer: 1049959-38-7
Molekulargewicht: 493.6
InChI-Schlüssel: DTRVHMWPLVRCPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, which is known for its diverse biological activities.
  • A pyrrolidine ring that contributes to its pharmacological properties.
  • A methoxyphenylsulfonyl group enhancing its solubility and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to benzothiazole derivatives. For instance, derivatives with similar structures have shown promising inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV):

CompoundIC50 (μM)CC50 (μM)Selectivity Index
1f0.09>100>1111
1g0.14>100>714
1h0.62>100>161

These findings suggest that modifications in the benzothiazole structure can significantly influence antiviral potency, emphasizing the importance of structural optimization for enhancing efficacy against viral targets .

Anticancer Activity

The anticancer effects of thiazole-containing compounds have been well-documented. Studies indicate that the presence of specific substituents on the benzothiazole ring can enhance cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μg/mL)
9A-4311.61 ± 1.92
10Jurkat1.98 ± 1.22
13Both A-431 and Jurkat< Doxorubicin

The structure-activity relationship (SAR) studies reveal that electron-donating groups on the phenyl ring enhance activity, while steric hindrance can reduce effectiveness .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Bacteria
Compound A3.125Staphylococcus aureus
Compound B12.5Escherichia coli

These results indicate that modifications in substituents can lead to enhanced antimicrobial activity, making these compounds potential candidates for developing new antibiotics .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of viral replication through interference with viral entry or replication processes.
  • Induction of apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins.
  • Disruption of bacterial cell wall synthesis , leading to cell lysis.

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Antiviral Study : A study on a series of benzothiazole derivatives showed that compound 4f inhibited MERS-CoV with an IC50 value of 0.09 μM, indicating strong potential as an antiviral agent.
  • Anticancer Research : Research demonstrated that certain thiazole derivatives exhibited significant cytotoxicity against breast cancer cells, outperforming established chemotherapeutics like doxorubicin.
  • Antimicrobial Trials : Compounds were tested against various bacterial strains, showing comparable efficacy to traditional antibiotics, thus highlighting their potential in treating resistant infections.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing benzothiazole moieties. For instance, derivatives of benzothiazole have shown promising inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A specific compound from a related series demonstrated a 50% inhibition concentration (IC50) of 0.09 μM, indicating strong potential for the development of antiviral drugs targeting coronaviruses . The structural features of benzothiazole are crucial for their biological activity, as modifications can significantly enhance or diminish their efficacy.

Anticancer Properties

The compound's structure suggests potential applications in cancer therapy. Research on similar thiazole derivatives indicates that they can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. For example, certain thiazole-based compounds have been reported to inhibit CDK2 and CDK9 with IC50 values as low as 0.004 μM and 0.009 μM, respectively . Such findings suggest that N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide may exhibit similar anticancer properties, warranting further investigation.

Anti-Tubercular Activity

Benzothiazole derivatives have also been explored for their anti-tubercular activity. A review highlighted recent advancements in synthesizing benzothiazole-based compounds that exhibit significant in vitro and in vivo efficacy against tuberculosis . The structural diversity provided by substituents on the benzothiazole ring can enhance biological activity, making these compounds valuable candidates for further development.

Mechanistic Studies and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and establishing a structure-activity relationship (SAR) is critical for optimizing the efficacy of compounds like this compound. Research has shown that specific substitutions on the benzothiazole ring can lead to significant variations in biological activity. For instance, the introduction of halogen atoms or other functional groups can modulate the compound's interaction with biological targets, enhancing its therapeutic potential .

Data Tables and Case Studies

Application Compound Type Target Pathogen/Process IC50/EC50 Values Reference
Antiviral ActivityBenzothiazole DerivativesMERS-CoV0.09 μM
Anticancer PropertiesThiazole DerivativesCDK2/CDK90.004 μM / 0.009 μM
Anti-Tubercular ActivityBenzothiazole CompoundsMycobacterium tuberculosisVaries

Case Study: MERS-CoV Inhibition

A study synthesized a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives to evaluate their inhibitory effects on MERS-CoV. The results indicated that specific modifications to the benzothiazole structure could enhance antiviral potency significantly, supporting further exploration into similar compounds like this compound for therapeutic use .

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-32-19-12-14-20(15-13-19)34(30,31)28-16-4-6-22(28)24(29)26-18-10-8-17(9-11-18)25-27-21-5-2-3-7-23(21)33-25/h2-3,5,7-15,22H,4,6,16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRVHMWPLVRCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.